molecular formula C8H15NO B019776 4-(Diethylamino)-2-butyn-1-ol CAS No. 10575-25-4

4-(Diethylamino)-2-butyn-1-ol

Cat. No. B019776
CAS RN: 10575-25-4
M. Wt: 141.21 g/mol
InChI Key: ACGZBRWTWOZSFU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to "4-(Diethylamino)-2-butyn-1-ol" involves various chemical reactions highlighting the versatility and reactivity of this functional group. The formation of these compounds often includes steps such as condensation reactions, coupling reactions using palladium and copper catalysts, and protective group strategies to obtain high purity final products. For example, intermediate compounds are synthesized through coupling reactions and later transformed into the target products through hydrolysis under alkaline conditions, showcasing the synthesis pathway's complexity and precision (Hou Hao-qing, 2008).

Molecular Structure Analysis Molecular structure analysis of derivatives of "4-(Diethylamino)-2-butyn-1-ol" includes X-ray diffraction, NMR, IR, Mass, and UV spectroscopy, providing detailed insights into the compounds' geometric and electronic structures. These analyses reveal the presence of multiple diastereomers, bond lengths, and dihedral angles, highlighting the structural diversity and complexity of these compounds (M. Unno et al., 1997).

Chemical Reactions and Properties Chemical reactions involving "4-(Diethylamino)-2-butyn-1-ol" derivatives are characterized by their reactivity towards various reagents, leading to the formation of different functionalized products. For instance, reactions with Grignard reagents or the ring-opening of thiophene derivatives highlight the compound's versatility in synthetic chemistry (C. Dell'erba et al., 1992). These reactions not only demonstrate the chemical properties of these compounds but also their potential utility in various applications.

Physical Properties Analysis The physical properties of compounds related to "4-(Diethylamino)-2-butyn-1-ol" are influenced by their molecular structures. These properties include solubility in different solvents, thermal stability, and phase behavior, which are critical for their application in material science and pharmaceuticals. The study of self-assembly behavior in salt solutions of block copolymers derived from "4-(Diethylamino)-2-butyn-1-ol" demonstrates the impact of molecular design on physical properties (E. He et al., 2007).

Chemical Properties Analysis The chemical properties of "4-(Diethylamino)-2-butyn-1-ol" derivatives are characterized by their reactivity and interaction with various chemical agents. Studies on the synthesis and reactivity of these compounds provide insights into their stability, reaction mechanisms, and potential for creating novel materials and pharmaceuticals. The analysis of oligosaccharides derivatized with related compounds highlights the utility of these chemical properties in analytical chemistry and biochemistry (W. Mo et al., 1998).

Scientific Research Applications

  • Antifungal Activity : Acetylenic compounds like 4-diethylamino-2-butynyl o-toluate hydrochloride have shown promising antifungal activity against dermatomycoses-causing fungi (Waters & Wiese, 1960).

  • Unique Properties in Chemical Synthesis : A study discussed the synthesis and unique properties of a compound derived from 4-(Diethylamino)-2-butyn-1-ol, highlighting its high yields and potential applications in organic synthesis and catalysis (Nakayama et al., 1998).

  • Antibacterial Activity : Organotin(IV) complexes derived from 4-(diethylamino) benzoic acid were found to have in vitro antibacterial activity, with one of the complexes showing the highest activity against all tested bacterial strains (Win et al., 2010).

  • Interfacing Operator in Laboratory Reagents : A study demonstrated the synthesis, spectroscopic analysis, and nonlinear optical (NLO) properties of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, positioning it as an interfacing operator for laboratory reagents (Praveenkumar et al., 2021).

  • Applications in HPLC and ANP Chromatography : Synthesized amino compounds, including derivatives of 4-(Diethylamino)-2-butyn-1-ol, have shown promise in retaining polar compounds and are potentially useful in high-performance liquid chromatography (HPLC) and aqueous normal phase (ANP) chromatography (Matyska et al., 2009).

  • Corrosion Inhibition : A study on β-amino-alcohols found that compounds like DEAP, which are structurally related to 4-(Diethylamino)-2-butyn-1-ol, had higher inhibition efficiency as anodic inhibitors for brass in simulated atmospheric water (Gao & Liang, 2007).

  • Synthesis of Chiral Allenylzinc and Indium Reagents : A 2006 study presented a route to chiral allenylzinc and indium reagents with high enantioselectivity, which are useful for synthesizing anti homopropargylic alcohol adducts (Marshall et al., 2006).

  • Electroluminescent Devices : Modified pyran-containing emitters, related to 4-(Diethylamino)-2-butyn-1-ol, in organic light-emitting diodes (OLEDs) have shown high photoluminescent quantum yields and saturated red emissions, enhancing OLED performance (Yang et al., 2007).

properties

IUPAC Name

4-(diethylamino)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZBRWTWOZSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147311
Record name 4-(Diethylamino)-2-butyn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)-2-butyn-1-ol

CAS RN

10575-25-4
Record name 4-(Diethylamino)-2-butyn-1-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-2-butyn-1-ol
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Record name 4-(Diethylamino)-2-butyn-1-ol
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Record name 4-(diethylamino)-2-butyn-1-ol
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Record name 4-(DIETHYLAMINO)-2-BUTYN-1-OL
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Synthesis routes and methods I

Procedure details

204 parts by weight of aqueous 55% strength propargyl alcohol, 250 parts by weight of 30% strength aqueous formaldehyde, 161 parts by weight of diethylamine, 1.4 parts by weight of copper sulfate, 2 parts by weight of potassium iodide, 50 parts by weight of water and 115 parts by weight of concentrated sulfuric acid are mixed and brought to pH 5. The mixture is heated for 5 hours at 92° C. and worked up as described. 242 parts by weight of 1-diethylaminobut-2-yn-4-ol are obtained, corresponding to a yield of 86%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of para formaldehyde (105.0 g), N,N-diethyl amine (300 g) and copper(II) acetate (7.5 g) in 1,4 dioxane (900 ml) was heated to 60-65° C. After 1.5 h, 2-propyne-1-ol (150 g, 2.7 moles) was added and the mixture was heated at 90-95° C. after 2 hrs; excess solvent, 1,4 dioxane, evaporated at reduced pressure to afford 315 g (84%) of the product as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MT Matyska, JJ Pesek, G Shety - Journal of liquid chromatography …, 2009 - Taylor & Francis
… The 4-diethylamino-2-butyn-1-ol bonded phase was synthesized using both platinum and free radical catalysts. The platinum catalyst has a tendency to coordinate with the free amino …
Number of citations: 6 www.tandfonline.com
MT Matyska, JJ Pesek… - Journal of liquid …, 2005 - Taylor & Francis
… Three organic compounds, N‐(3‐butynyl) phthalimide, 3‐amino‐3‐methyl‐1‐butyne, and 4‐diethylamino‐2‐butyn‐1‐ol containing an alkyne group and an amino group have been …
Number of citations: 14 www.tandfonline.com
R Suryadevara - 2004 - search.proquest.com
… Three organic compounds, N-(3-butynyl) phthalimide, 4-diethylamino-2-butyn-1-ol, and 3-amino-3methyl-1-butyne were chosen as bonding moieties for the hydrosilation reaction. The …
Number of citations: 2 search.proquest.com
C REARRANGEMENTS - Acta Chemica Scandinavica, 1987 - researchgate.net
… The resulting 4-diethylamino-2-butyn-1-ol (8) was methylated with dimethyl sulfate and then treated with an excess of LAH in diethyl ether." Although the intermediate quaternary …
Number of citations: 0 www.researchgate.net
DR Clark - 2005 - search.proquest.com
… The synthesis was completed by transesterification of the methyl ester with 4-diethylamino-2-butyn-1-ol to give enantioenriched (S)oxybutynin in a yield of 64%. …
Number of citations: 2 search.proquest.com
Z Gyenes - Rep. Work. Tech. Work. Group Seveso …, 2011 - publications.jrc.ec.europa.eu
“The new system, which was called" Globally Harmonized System of Classification and Labelling of Chemicals (GHS)", addresses classification of chemicals by types of hazard and …
Number of citations: 1 publications.jrc.ec.europa.eu
NM Libman, SG Kuznetsov - … of General Chemistry of the USSR …, 1961 - Consultants Bureau
Number of citations: 0

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